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Compound of Interest

Compound Name: Fluretofen

CAS No.: 56917-29-4

Cat. No.: B1201635

Get Quote

The pharmacological distinctiveness of Fluretofen lies in its departure from the classic "profen"

(2-arylpropionic acid) template. While it shares the biphenyl core with Flurbiprofen, the

substitution of the hydrophilic carboxylic acid tail with a rigid, lipophilic ethynyl (acetylenic)

group fundamentally alters its physicochemical profile and binding kinetics.

The Biphenyl Core & Ortho-Fluorine Effect
The 2-fluoro substitution on the proximal phenyl ring is not merely decorative; it is a critical

conformational control element.

Steric Torsion: The fluorine atom introduces steric bulk that forces the two phenyl rings out of

coplanarity. This "twisted" conformation (dihedral angle approx. 45–60°) is essential for fitting

into the hydrophobic channel of the COX active site.

Metabolic Blockade: The fluorine atom blocks the C2 position from metabolic hydroxylation,

enhancing the metabolic stability of the proximal ring.

The Ethynyl Pharmacophore (The Fluretofen
Differentiator)
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The 4'-ethynyl group (

) serves three distinct roles compared to the propionic acid of Flurbiprofen:

Electronic Effects: It acts as a weak electron-withdrawing group, altering the electron density

of the distal phenyl ring.

Steric Profile: The ethynyl group acts as a "rigid rod," extending the molecule's reach into

deep hydrophobic pockets without the rotational entropy penalty of alkyl chains.

Metabolic Liability/Reactivity: Terminal alkynes are known "structural alerts" in drug design.

They can undergo metabolic activation by Cytochrome P450s to form reactive ketenes or

oxirenes, potentially leading to mechanism-based inactivation (suicide inhibition) of the

metabolizing enzyme.

Comparative Structural Data
Feature Fluretofen Flurbiprofen Fenbufen

Core Scaffold 2-Fluoro-biphenyl 2-Fluoro-biphenyl Biphenyl (No F)

Key Substituent
4'-Ethynyl (

)

Propionic Acid (

)

Butyric Acid (via

carbonyl)

Electronic State Neutral / Lipophilic Acidic (pKa ~4.2) Acidic (Prodrug)

Primary Risk
P450 Inactivation

(Alkyne)
GI Toxicity (Acid) Hepatic Toxicity

Molecular Weight 196.22 Da 244.26 Da 254.28 Da

Part 2: Synthetic Methodologies
The synthesis of Fluretofen and its derivatives requires precision palladium-catalyzed cross-

coupling strategies. The assembly must prioritize the installation of the ethynyl group while

preserving the integrity of the fluorinated core.

Retrosynthetic Logic
The most robust route utilizes a convergent approach:
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Suzuki-Miyaura Coupling: To construct the biaryl core.

Sonogashira Coupling: To install the terminal alkyne.

Validated Synthetic Protocol (Step-by-Step)
Step 1: Construction of the Biaryl Core (Suzuki Coupling)

Reagents: 2-Fluoro-4-bromoiodobenzene + 4-Bromophenylboronic acid.

Catalyst:

(3 mol%).

Base/Solvent:

(2M aq) / Toluene:Ethanol (4:1).

Conditions: Reflux under

for 12h.

Mechanism: Oxidative addition of Pd into the C-I bond (selective over C-Br) allows coupling

at the specific site, yielding 4,4'-dibromo-2-fluorobiphenyl.

Step 2: Installation of the Ethynyl Group (Sonogashira Coupling)

Substrate: 4,4'-dibromo-2-fluorobiphenyl (Note: Selective coupling at the less sterically

hindered 4'-position is challenging; starting with 4'-bromo-2-fluorobiphenyl is preferred if

available).

Reagents: Trimethylsilylacetylene (TMSA).

Catalyst:

(2 mol%) + CuI (1 mol%).

Base: Triethylamine (TEA) or Diisopropylamine.

Deprotection: Potassium Carbonate (
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) in Methanol (to remove TMS).

Purification: Silica gel chromatography (Hexane eluent).

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis of Fluretofen via Pd-catalyzed cross-coupling.
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Part 3: Metabolic Stability & Toxicology (The
"Alkyne Alert")
For drug development professionals, the ethynyl group in Fluretofen presents a specific

metabolic profile that must be assayed early in the lead optimization phase.

Mechanism-Based Inactivation (MBI)
Terminal alkynes can act as suicide inhibitors of Cytochrome P450 enzymes (specifically

CYP2E1 and CYP2C9).

Mechanism: The P450 heme iron oxidizes the alkyne to a radical intermediate or a ketene.

Consequence: This reactive species can covalently bind to the porphyrin nitrogen of the

heme, irreversibly inactivating the enzyme.

Assay Requirement: Researchers must perform IC50 shift assays (pre-incubation with

NADPH) to detect time-dependent inhibition (TDI).

Protocol: Time-Dependent Inhibition (TDI) Assay
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Incubation A (Test): Fluretofen (0.1–50 µM) + Human Liver Microsomes (HLM) + NADPH

(30 min).

Incubation B (Control): Fluretofen + HLM + Buffer (No NADPH).

Dilution: Dilute both mixtures 1:10 into a secondary incubation containing a specific CYP

substrate (e.g., Diclofenac for CYP2C9).

Readout: Measure the formation of the substrate metabolite via LC-MS/MS.

Interpretation: If the IC50 of Incubation A is significantly lower than B (>1.5-fold shift),

Fluretofen is a mechanism-based inhibitor.

Part 4: Structural Analogs & Pharmacophore Logic
Understanding the SAR of Fluretofen requires mapping it against its "acidic" cousins. The

transition from Fluretofen to Flurbiprofen represents a shift from a lipophilic, potentially

reactive probe to a hydrophilic, reversible inhibitor.

Figure 2: Divergent SAR of the 2-fluorobiphenyl scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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